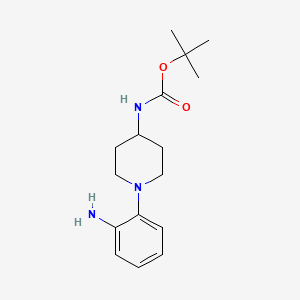

tert-Butyl 1-(2-aminophenyl)piperidin-4-ylcarbamate

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic identification of tert-Butyl 1-(2-aminophenyl)piperidin-4-ylcarbamate follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The official Chemical Abstracts Service registry number for this compound is 1023594-61-7, providing definitive identification within chemical databases. The IUPAC nomenclature reflects the compound's structural hierarchy, beginning with the tert-butyl ester functionality and progressing through the carbamate linkage to the substituted piperidine core.

The molecular framework consists of a six-membered piperidine ring bearing a 2-aminophenyl substituent at the 1-position and a carbamate group at the 4-position. This substitution pattern creates a unique spatial arrangement of functional groups that distinguishes it from related compounds such as tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate, which features alternative connectivity patterns. The systematic naming convention emphasizes the positional relationships between these functional groups, ensuring precise chemical communication and database searchability.

The compound's classification within broader chemical taxonomies places it among the carbamate-protected amino compounds, specifically within the subset of piperidine-derived structures. This classification system facilitates comparison with structurally related molecules and enables prediction of chemical reactivity patterns based on established structure-activity relationships for similar compound classes.

Properties

IUPAC Name |

tert-butyl N-[1-(2-aminophenyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-12-8-10-19(11-9-12)14-7-5-4-6-13(14)17/h4-7,12H,8-11,17H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRKJMSOGBWAIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2-aminophenyl)piperidin-4-ylcarbamate typically involves the reaction of tert-butyl 4-piperidone with 2-aminophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(2-aminophenyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the aminophenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Antibacterial Applications

Tert-butyl 1-(2-aminophenyl)piperidin-4-ylcarbamate has demonstrated promising antibacterial activity, particularly against Gram-positive bacteria. Key findings include:

- Effectiveness Against Drug-resistant Strains : The compound has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78–3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid.

- Bactericidal Effects : It exhibits strong bactericidal effects against biofilm-forming strains, indicating its potential use in treating infections where biofilm formation is a challenge.

Synthetic Routes

Several synthetic pathways have been developed for the preparation of this compound, allowing for efficient synthesis while maintaining high purity levels:

- General Synthesis Method :

Potential Therapeutic Applications

Beyond its antibacterial properties, this compound may have broader implications in medicinal chemistry:

Case Study Findings

- Anticancer Activity :

- In vitro studies have indicated that derivatives of this compound can induce apoptosis in various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics.

- Immunomodulatory Effects :

- Research has shown that this compound can enhance immune responses by inhibiting the PD-1/PD-L1 pathway, potentially serving as an immunotherapeutic agent.

| Target Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Methicillin-resistant S. aureus | 0.78–3.125 μg/mL | Comparable to last-resort antibiotics |

| Vancomycin-resistant E. faecium | 0.78–3.125 μg/mL | Effective against biofilm-forming strains |

Synthetic Route Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | BOC-4-aminopiperidine + pyridine | Ice bath, stir for 16 h | 91% |

| 2 | Methanesulfonyl chloride | Add slowly, stir at room temperature |

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-aminophenyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is structurally related to other Boc-protected piperidinylcarbamates, differing primarily in the substituent at the piperidine 1-position. Key analogs and their distinguishing features are summarized below:

Structural and Electronic Differences

- 2-Aminophenyl vs. Alkyl/Aryl Substituents: The 2-aminophenyl group introduces a primary amine (–NH₂) capable of hydrogen bonding and nucleophilic reactions, unlike inert alkyl/aryl groups (e.g., 4-methylbenzyl, 3-phenylpropyl). This enhances reactivity in further functionalization, such as coupling with electrophiles or participation in cyclization reactions .

- Benzoyl vs. Benzyl : The 2-bromobenzoyl group () introduces a ketone moiety, altering electronic distribution and reactivity compared to benzyl analogs.

Biological Activity

tert-Butyl 1-(2-aminophenyl)piperidin-4-ylcarbamate, with the CAS number 1023594-61-7, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and research efforts.

Chemical Structure and Properties

The compound features a piperidine ring, which is a common structural motif in many pharmacologically active substances. Its structure can be represented as follows:

This molecular configuration contributes to its interactions with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors. Preliminary studies suggest that it may function as a modulator of the central nervous system (CNS), potentially impacting pathways related to pain perception and mood regulation.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of related compounds in the same class. For instance, one study noted that derivatives of piperidin-4-ylcarbamate exhibited significant antimicrobial activity against various pathogens while demonstrating selectivity towards mammalian cells, indicating a favorable therapeutic index .

Inhibition of NLRP3 Inflammasome

A notable study evaluated the inhibitory effects of similar compounds on the NLRP3 inflammasome, which plays a critical role in inflammatory responses. The compounds were tested on differentiated THP-1 cells, where they were shown to decrease pyroptosis induced by ATP stimulation. The results indicated that these compounds could potentially serve as anti-inflammatory agents by modulating immune responses .

Neuroprotective Effects

Research has also explored the neuroprotective effects of piperidine derivatives. In models simulating neurodegenerative conditions, compounds similar to this compound demonstrated efficacy in reducing oxidative stress markers and improving neuronal survival rates . This suggests potential applications in treating conditions like Alzheimer's disease.

Case Studies

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl 1-(2-aminophenyl)piperidin-4-ylcarbamate?

- Methodological Answer : The synthesis typically involves coupling 1-(2-aminophenyl)piperidin-4-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. A polar aprotic solvent like dichloromethane or tetrahydrofuran is used at 0–25°C. Key steps include:

- Amine activation : Deprotonation of the piperidine amine to enhance nucleophilicity.

- Carbamate formation : Reaction with tert-butyl chloroformate, monitored via TLC or HPLC for completion.

- Workup : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Yields are typically 70–85%, but optimization of stoichiometry (e.g., 1.2 equivalents of chloroformate) can improve efficiency .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), piperidine ring protons (δ 1.5–3.5 ppm), and aromatic protons from the 2-aminophenyl group (δ 6.5–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] for CHNO).

- FT-IR : Peaks at ~1680–1700 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm carbamate and amine groups .

Q. What are the key stability considerations for this compound during storage?

- Methodological Answer :

- Moisture Sensitivity : The carbamate group is prone to hydrolysis; store under inert atmosphere (N/Ar) at –20°C in airtight containers.

- Light Sensitivity : Protect from UV exposure to prevent decomposition of the aromatic amine moiety.

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay Validation : Cross-test in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives/negatives. For example, if antimicrobial activity is observed in broth dilution but not in agar diffusion, consider solubility limitations.

- SAR Analysis : Compare with analogs (e.g., bromo or nitro substituents) to identify if the 2-aminophenyl group’s hydrogen-bonding capacity uniquely influences target binding. Use molecular docking to predict interactions with enzymes like kinases or GPCRs .

- Dose-Response Curves : Establish EC/IC values in multiple cell lines to assess specificity .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

- Methodological Answer :

- Liver Microsome Assays : Incubate with human/rodent liver microsomes to identify metabolic hotspots (e.g., oxidation of the piperidine ring).

- Structural Modification : Introduce electron-withdrawing groups on the phenyl ring or replace the tert-butyl carbamate with a more stable prodrug group (e.g., pivaloyloxymethyl).

- Co-solvent Systems : Use cyclodextrin-based formulations to enhance aqueous solubility and bioavailability .

Q. How can computational methods guide the design of derivatives with improved target affinity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with targets (e.g., serotonin receptors) to identify key binding residues.

- QSAR Modeling : Use datasets from analogs (e.g., tert-butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate) to correlate substituent effects (Hammett σ values) with activity.

- Free Energy Perturbation (FEP) : Predict the impact of modifying the 2-aminophenyl group on binding free energy .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC values.

- ANOVA with Post Hoc Tests : Compare effects across multiple concentrations and cell lines (e.g., cancer vs. normal).

- Synergy Analysis : Use the Chou-Talalay method for combination studies with standard chemotherapeutics .

Q. How should researchers address low reproducibility in synthetic yields?

- Methodological Answer :

- Reaction Monitoring : Use in situ FT-IR or inline HPLC to track intermediate formation.

- Parameter Optimization : Design a Design of Experiments (DoE) approach to vary temperature, solvent polarity, and base strength. For example, replacing triethylamine with DMAP may accelerate carbamate formation.

- Quality-by-Design (QbD) : Implement control strategies for critical process parameters (CPPs) like water content (<0.1%) .

Critical Considerations for Publication

Q. How to validate the compound’s mechanism of action in a target-driven study?

- Methodological Answer :

- Knockout/Knockdown Models : Use CRISPR/Cas9-edited cell lines to confirm target dependency.

- Biochemical Assays : Measure direct binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Pathway Analysis : Transcriptomic profiling (RNA-seq) to identify downstream effects (e.g., apoptosis markers) .

Q. What are the best practices for reporting conflicting solubility data?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, PBS, and biorelevant media (FaSSIF/FeSSIF) using nephelometry.

- Particle Size Analysis : Use dynamic light scattering (DLS) to assess aggregation.

- Contextual Reporting : Specify experimental conditions (e.g., pH, temperature) and correlate with biological assay results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.